molecular formula C25H25N3O5S B11001820 Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11001820
M. Wt: 479.5 g/mol
InChI Key: JENUGYMUGNCUMG-UHFFFAOYSA-N
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Description

Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, an isoquinoline derivative, and an ester functional group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylacetic acid with 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline, followed by the introduction of a thiazole ring through cyclization reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and isoquinoline moieties.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The thiazole ring and ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 4-methoxyphenylacetate
  • Ethyl 2-(4-methoxyphenyl)acetate
  • Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate

Uniqueness: Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its combination of a thiazole ring, isoquinoline derivative, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 2-[2-[[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C25H25N3O5S/c1-4-33-20(29)13-16-14-34-25(26-16)27-23(30)21-18-7-5-6-8-19(18)24(31)28(2)22(21)15-9-11-17(32-3)12-10-15/h5-12,14,21-22H,4,13H2,1-3H3,(H,26,27,30)

InChI Key

JENUGYMUGNCUMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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